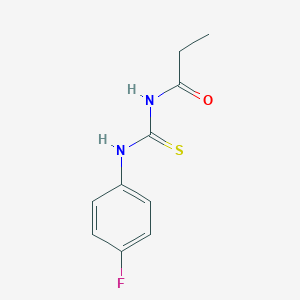

N-(4-fluorophenyl)-N'-propionylthiourea

説明

N-(4-Fluorophenyl)-N'-propionylthiourea is a thiourea derivative characterized by a thiourea (NH–CS–NH) backbone substituted with a 4-fluorophenyl group on one nitrogen and a propionyl group (CH₂CH₂CO–) on the other. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity, structural versatility, and electronic properties . The fluorine atom at the para position of the phenyl ring likely enhances electronegativity and influences intermolecular interactions, while the propionyl group contributes to lipophilicity and conformational flexibility.

特性

分子式 |

C10H11FN2OS |

|---|---|

分子量 |

226.27g/mol |

IUPAC名 |

N-[(4-fluorophenyl)carbamothioyl]propanamide |

InChI |

InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |

InChIキー |

CCGBWPBDWCWHOS-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(=S)NC1=CC=C(C=C1)F |

正規SMILES |

CCC(=O)NC(=S)NC1=CC=C(C=C1)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Thiourea derivatives exhibit significant variability in biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of N-(4-fluorophenyl)-N'-propionylthiourea with structurally related compounds:

Substituent Effects on the Aryl Group

- Halogen Position and Type: N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): The ortho-fluoro substituent introduces steric hindrance and alters electronic distribution compared to the para-fluoro analog. This positional difference may reduce solubility but enhance dipole interactions in crystal packing .

- Electron-Withdrawing vs.

Substituent Effects on the Acyl/Alkyl Group

- Chain Length and Halogenation: N-(4-Chlorobutanoyl)-N'-phenylthiourea (): A longer butanoyl chain (C₄) with a terminal chlorine atom increases molecular weight and lipophilicity compared to propionyl (C₃), possibly enhancing membrane permeability in drug design . N-Allyl-N'-(4-chlorophenyl)thiourea (): Replacement of the acyl group with an allyl (C₃H₅–) moiety introduces unsaturation, enabling radical reactions or polymerization, which is absent in saturated propionyl derivatives .

- Bulkier Substituents: N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea (): The indolylethyl group adds steric bulk and aromaticity, likely reducing solubility but enhancing π-π stacking in supramolecular assemblies .

Structural and Functional Insights

- Hydrogen Bonding : Thiourea derivatives with electron-withdrawing groups (e.g., –F, –Cl) exhibit stronger NH···S and NH···O hydrogen bonds, influencing crystal packing and thermal stability .

- Biological Activity : Fluorine substitution often improves metabolic stability and bioavailability in drug candidates, as seen in fluorinated maleimides (), though direct evidence for the title compound requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。